2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid
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Overview
Description
2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid is a complex organic compound that combines a guanidine derivative with a substituted phenyl group and sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine typically involves the reaction of 3-chloro-4-methoxybenzyl alcohol with guanidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloro-4-methoxybenzyl alcohol+guanidine→2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine
Sulfuric acid is then added to the reaction mixture to form the final compound:
2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine+sulfuric acid→2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine
- 3-chloro-4-methoxybenzyl alcohol
- Guanidine derivatives
Uniqueness
2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid is unique due to its combination of a guanidine moiety with a substituted phenyl group and sulfuric acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
64332-94-1 |
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Molecular Formula |
C9H14ClN3O6S |
Molecular Weight |
327.74 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid |
InChI |
InChI=1S/C9H12ClN3O2.H2O4S/c1-14-8-3-2-6(4-7(8)10)5-15-13-9(11)12;1-5(2,3)4/h2-4H,5H2,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
ZFKWDOASZPEOBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CON=C(N)N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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